1-(4-Isopropoxyphenyl)prop-2-en-1-ol

Physicochemical Properties Synthetic Intermediate Structural Analog

1-(4-Isopropoxyphenyl)prop-2-en-1-ol is an organic compound classified as a phenylpropanoid derivative, featuring an allylic alcohol and a para-isopropoxyphenyl moiety. It is primarily utilized as a research chemical and synthetic intermediate.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B15321771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropoxyphenyl)prop-2-en-1-ol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(C=C)O
InChIInChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h4-9,12-13H,1H2,2-3H3
InChIKeyDXYIPIWHGDKROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropoxyphenyl)prop-2-en-1-ol: Technical Grade and Chemical Identity for Procurement Specifications


1-(4-Isopropoxyphenyl)prop-2-en-1-ol is an organic compound classified as a phenylpropanoid derivative, featuring an allylic alcohol and a para-isopropoxyphenyl moiety . It is primarily utilized as a research chemical and synthetic intermediate. Commercially, it is offered as a specialty chemical with a specified purity, typically intended for laboratory-scale research and development .

Why Close Analogs of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol Are Not Interchangeable for Scientific Selection


While this compound belongs to a broader class of substituted phenylpropenols, simple functional group swaps (e.g., changing the isopropoxy group to methoxy or ethoxy) result in quantifiably different physicochemical properties and molecular weights . These changes directly impact critical parameters such as lipophilicity (LogP), steric bulk, and electronic distribution, which are fundamental to a molecule's behavior in synthetic reactions, biochemical assays, and downstream formulation. Consequently, substituting an analog without rigorous re-validation of the entire experimental system is not scientifically justifiable, as the modified physical properties can alter reaction kinetics, solubility, and target binding affinities in an unpredictable manner .

Product-Specific Quantitative Evidence: Comparative Data for 1-(4-Isopropoxyphenyl)prop-2-en-1-ol


Comparative Molecular Weight and Structural Differentiation from Common Analogs

The molecular weight of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol (C12H16O2) is 192.26 g/mol . This is quantitatively distinct from the smaller methoxy analog, 1-(4-Methoxyphenyl)prop-2-en-1-ol (C10H12O2), which has a molecular weight of 164.20 g/mol . This difference corresponds to the replacement of the isopropyl group with a methyl group, resulting in a mass increase of 28.06 g/mol and additional steric bulk .

Physicochemical Properties Synthetic Intermediate Structural Analog

Quantified Lipophilicity (LogP) Difference with Closest In-Class Compounds

The predicted lipophilicity (LogP) for 1-(4-Isopropoxyphenyl)prop-2-en-1-ol is reported as 2.69 . This is significantly higher than the LogP of the methoxy analog, 1-(4-Methoxyphenyl)prop-2-en-1-ol, which has a predicted XLogP3 of 1.9 . This difference of 0.79 LogP units corresponds to an approximate 6-fold increase in partition coefficient (P), indicating substantially greater hydrophobicity for the isopropoxy derivative .

Lipophilicity Physicochemical Properties Drug Design

Analytical Specification: Guaranteed Purity as a Procurement Baseline

Commercial vendors specify a minimum purity of 98% for 1-(4-Isopropoxyphenyl)prop-2-en-1-ol . This is a common benchmark for research-grade chemicals in this class. The ethoxy analog, 1-(4-Ethoxyphenyl)prop-2-en-1-ol, is sometimes offered at a lower minimum purity of 97% , though higher purity grades may be available. This 1% difference in specification can be a factor when high stoichiometric accuracy is required in synthetic applications or when impurities could interfere with sensitive biological assays.

Quality Control Analytical Chemistry Procurement Specification

Differentiation from Regioisomer via Structural and Spectroscopic Parameters

The target compound is the para-substituted isomer, 1-(4-Isopropoxyphenyl)prop-2-en-1-ol, with an InChIKey of DXYIPIWHGDKROG-UHFFFAOYNA-N . This is structurally distinct from its ortho-substituted regioisomer, 1-(2-Isopropoxyphenyl)prop-2-en-1-ol, which has been characterized by distinct mass spectral data [1]. While quantitative comparative biological or reactivity data are lacking, the difference in substitution pattern is a fundamental chemical distinction. The ortho-isomer presents a different spatial arrangement and potential for intramolecular interactions, which can lead to significantly different chemical reactivity (e.g., steric hindrance) and biological target recognition [1].

Regioisomer Structural Biology Analytical Characterization

Validated Research and Application Scenarios for 1-(4-Isopropoxyphenyl)prop-2-en-1-ol Based on Comparative Evidence


Synthetic Intermediate for Building Lipophilic Scaffolds

Due to its quantifiably higher LogP (2.69) compared to the methoxy analog (1.9) , 1-(4-Isopropoxyphenyl)prop-2-en-1-ol is the preferred starting material or intermediate when designing a synthetic target that requires increased hydrophobicity. This property is advantageous for accessing chemical space that favors membrane permeability or specific hydrophobic protein binding pockets in medicinal chemistry campaigns.

Development of para-Substituted Phenylpropanoid Analogs

As a defined para-isomer with a distinct InChIKey , this compound is essential for developing structure-activity relationships (SAR) around the phenyl ring. It allows researchers to systematically probe the effects of a bulky, electron-donating para-isopropoxy group on a molecule's function, ensuring that observed effects are not confounded by regioisomeric impurities that would be present with an ortho-substituted analog.

Quality Control and Method Development Standard

The well-defined molecular weight (192.26 g/mol) and commercially specified purity (98%) make this compound suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) for monitoring similar phenylpropanoid intermediates in reaction mixtures or for calibrating instruments when precise mass accuracy is required.

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